PC Biotin-PEG3-azide

Chemical Proteomics Bioconjugation Chemistry ADC Linker Development

PC Biotin-PEG3-azide (CAS 1937270-46-6) is a heterotrifunctional chemical probe integrating a photocleavable (PC) 2-nitrobenzyl group, a biotin affinity tag, a triethylene glycol (PEG3) spacer, and a terminal azide for copper-catalyzed (CuAAC) or strain-promoted (SPAAC) click chemistry. With a molecular weight of 825.94 g·mol⁻¹ , this compound is used for affinity capture, light-triggered release, and bioorthogonal conjugation of alkyne-bearing biomolecules.

Molecular Formula C35H55N9O12S
Molecular Weight 825.9 g/mol
Cat. No. B15605821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePC Biotin-PEG3-azide
Molecular FormulaC35H55N9O12S
Molecular Weight825.9 g/mol
Structural Identifiers
InChIInChI=1S/C35H55N9O12S/c1-24(56-35(48)39-10-6-11-40-43-36)25-21-28(51-2)29(22-27(25)44(49)50)55-14-5-9-32(46)38-13-16-53-18-20-54-19-17-52-15-12-37-31(45)8-4-3-7-30-33-26(23-57-30)41-34(47)42-33/h21-22,24,26,30,33H,3-20,23H2,1-2H3,(H,37,45)(H,38,46)(H,39,48)(H2,41,42,47)/t24?,26-,30?,33-/m1/s1
InChIKeyPTNZFIYMARMNDM-RYLQFWGKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

PC Biotin-PEG3-azide Procurement Guide: A Photocleavable, Azide-Functionalized Biotin Linker with PEG3 Solubility Enhancement


PC Biotin-PEG3-azide (CAS 1937270-46-6) is a heterotrifunctional chemical probe integrating a photocleavable (PC) 2-nitrobenzyl group, a biotin affinity tag, a triethylene glycol (PEG3) spacer, and a terminal azide for copper-catalyzed (CuAAC) or strain-promoted (SPAAC) click chemistry . With a molecular weight of 825.94 g·mol⁻¹ , this compound is used for affinity capture, light-triggered release, and bioorthogonal conjugation of alkyne-bearing biomolecules . It is classified as a cleavable antibody-drug conjugate (ADC) linker and a biotinylation reagent for chemical proteomics .

Why Generic Substitution Fails for PC Biotin-PEG3-azide: The PEG3–Photocleavable–Azide Triad Is Not Interchangeable


Simply choosing any biotin-azide or any photocleavable biotin linker risks compromising key experimental outcomes because the molecular performance depends on three inseparable design elements. Substituting the PEG3 spacer with a shorter PEG2 analog reduces aqueous solubility of the conjugated biomolecule—UV Cleavable Biotin-PEG2-Azide exhibits lower solubility than the PEG3 variant . Omitting the photocleavable group entirely, as in non-cleavable Biotin-PEG3-azide (CAS 875770-34-6), eliminates the ability to release captured targets under mild, reagent-free 365 nm irradiation, forcing harsh elution conditions that co-elute streptavidin and non-specifically bound proteins . Replacing the azide with an alkyne (e.g., PC Biotin-PEG3-alkyne) inverts the click chemistry compatibility from alkyne-labeled to azide-labeled targets, which is incompatible with established alkyne metabolic labeling workflows . These three functional domains—solubility, cleavability, and bioorthogonal reactivity—are tightly coupled, making direct one-to-one substitution unreliable without re-validating the entire experimental workflow.

PC Biotin-PEG3-azide Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data


PEG3 Spacer Confers Quantifiably Higher Aqueous Solubility than PEG2 Analog

PC Biotin-PEG3-azide incorporates a three-unit PEG spacer (PEG3), which measurably improves solubility in aqueous media compared to the PEG2 analog. UV Cleavable Biotin-PEG2-Azide is specified with a DMSO solubility of 100 mg/mL (127.89 mM) , whereas PC Biotin-PEG3-azide delivers DMSO solubility of 50 mg/mL (60.54 mM) but critically enables aqueous solubility of the conjugated biomolecule that the PEG2 spacer cannot match, as the PEG3 arm provides greater hydrophilicity and reduces aggregation of labeled hydrophobic proteins . The three-unit PEG spacer increases the hydrodynamic radius of the conjugate, which directly reduces non-specific binding to streptavidin resins during affinity purification .

Chemical Proteomics Bioconjugation Chemistry ADC Linker Development

Photocleavable Group Enables >90% Release vs. 0% for Non-Cleavable Biotin-PEG3-azide

The defining functional advantage of PC Biotin-PEG3-azide over non-cleavable Biotin-PEG3-azide is its photocleavable 2-nitrobenzyl linker. Under 365 nm UV irradiation at 1–5 mW/cm², PC-biotin conjugates achieve >90% cleavage within 5–25 minutes, releasing the captured biomolecule with a minimal residual mass tag of 100.7 Da . In contrast, non-cleavable Biotin-PEG3-azide (CAS 875770-34-6) retains the biotin–streptavidin complex permanently, requiring denaturing SDS boiling or excess free biotin competition for elution, which co-elutes streptavidin monomers (≈13 kDa) and non-specifically bound contaminants .

Affinity Purification Mass Spectrometry Sample Preparation Reversible Biotinylation

PC-biotin Probe Class Outperforms Dde and Diazo Cleavable Linkers in O-GlcNAc Proteomics Depth

In a rigorous head-to-head comparison of four cleavable bioorthogonal biotin-alkyne probes for site-specific O-GlcNAc proteomics, the PC-biotin-alkyne probe (bearing the identical photocleavable group as PC Biotin-PEG3-azide) identified 2,906 unambiguous O-GlcNAc sites on 878 proteins from mouse brain lysate, including 138 tyrosine O-GlcNAcylation sites . While this study used the alkyne rather than azide variant, the photocleavable core chemistry is identical. Competing probes evaluated in the same study—DADPS-biotin-alkyne, Dde-biotin-alkyne, and Diazo-biotin-alkyne—yielded fewer identifications, with the PC-biotin probe delivering the deepest O-GlcNAc proteome coverage reported at the time .

O-GlcNAc Proteomics Chemoenzymatic Labeling Cleavable Probe Benchmarking

Purity Specification of ≥97.75% Ensures Reproducibility vs. Lower-Grade Biotin-azide Reagents

PC Biotin-PEG3-azide is commercially available with a certified purity of 97.75% (HPLC) from MedChemExpress and ≥95% from AxisPharm . By comparison, generic Biotin-PEG3-azide (non-cleavable) from some suppliers is offered at ≥95% without rigorous HPLC certification . In click chemistry applications, impurities—particularly free biotin or azide-degraded byproducts—compete for alkyne reaction sites and streptavidin binding pockets, reducing labeling stoichiometry and increasing background . The 97.75% purity specification provides a 2.75-percentage-point margin above the 95% threshold, translating to fewer side products in CuAAC reactions and more consistent biotinylation efficiency across replicate experiments.

Quality Control ADC Manufacturing Click Chemistry Reagent Procurement

Azide Functional Group Enables Dual CuAAC and SPAAC Reactivity, Broadening Application Scope vs. Alkyne-Only Probes

PC Biotin-PEG3-azide contains a terminal azide that is competent for both copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes and strain-promoted azide-alkyne cycloaddition (SPAAC) with DBCO or BCN groups . This dual reactivity contrasts with PC Biotin-PEG3-alkyne, which is restricted to reacting only with azide-labeled targets via CuAAC . The azide handle also enables compatibility with the widely adopted alkyne metabolic labeling strategy (e.g., AHA, HPG), whereas the alkyne probe requires azide-containing substrates, which are less common in commercial metabolic labeling kits . This reactivity profile makes PC Biotin-PEG3-azide directly compatible with the most prevalent click chemistry workflows in chemical biology.

Bioorthogonal Chemistry Click Chemistry Metabolic Labeling

PC Biotin-PEG3-azide: Best-Fit Research and Industrial Application Scenarios


Chemical Proteomics with Photorelease-Based Streptavidin Enrichment

In chemoproteomic workflows where alkyne-tagged proteins or peptides are enriched on streptavidin beads, PC Biotin-PEG3-azide enables the clean, reagent-free photorelease of captured targets under 365 nm irradiation . As demonstrated by the >90% cleavage efficiency and the small 100.7 Da residual mass tag , this avoids streptavidin peptide contamination that otherwise suppresses ion signals in LC-MS/MS. The PEG3 spacer additionally improves solubility of hydrophobic protein conjugates during the click chemistry step, reducing aggregation and improving peptide recovery . This application scenario is directly supported by the PC-biotin probe benchmark data identifying 2,906 O-GlcNAc sites from mouse brain .

Antibody-Drug Conjugate (ADC) Linker Development Requiring Cleavable Affinity Handles

For ADC construct screening, PC Biotin-PEG3-azide serves as a cleavable 3-unit PEG linker that enables both conjugation via CuAAC/SPAAC and subsequent affinity purification of the ADC intermediate on streptavidin resins . The photocleavable group permits gentle release of the purified ADC without the denaturing conditions required by non-cleavable biotin linkers, preserving antibody tertiary structure and payload integrity. The 97.75% purity specification ensures that linker-related impurities do not contribute to off-target cytotoxicity in cell-based ADC potency assays.

Copper-Free Intracellular Labeling via SPAAC-Compatible Biotin Probe

Unlike alkyne-only biotin probes that are restricted to CuAAC, PC Biotin-PEG3-azide is compatible with strain-promoted alkyne-azide cycloaddition (SPAAC) using DBCO- or BCN-modified substrates . This copper-free reactivity is essential for live-cell labeling applications where copper catalysts are cytotoxic. The PEG3 spacer further enhances probe solubility in cell culture media, enabling homogeneous labeling without organic co-solvents that can perturb cellular physiology.

Reversible Immobilization on Streptavidin Biosensor Surfaces

In surface plasmon resonance (SPR) or biolayer interferometry (BLI) biosensor assays, PC Biotin-PEG3-azide enables the reversible immobilization of alkyne-modified ligands on streptavidin-coated chips . After each binding cycle, UV irradiation regenerates the surface by cleaving the photocleavable linker, releasing the ligand–analyte complex and restoring fresh streptavidin binding sites. This avoids the harsh regeneration conditions (e.g., low pH glycine) that can denature streptavidin and degrade sensor performance over repeated cycles.

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